molecular formula C15H21FN4O2 B2848082 N-cyclopentyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide CAS No. 2380173-51-1

N-cyclopentyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide

Cat. No.: B2848082
CAS No.: 2380173-51-1
M. Wt: 308.357
InChI Key: KXJZDGIHFSFYID-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the fluoropyrimidine moiety. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoropyrimidine Moiety: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced into the pyrimidine ring.

    Coupling Reactions: The final step involves coupling the piperidine ring with the fluoropyrimidine moiety using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoropyrimidine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-cyclopentyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Cycloheptyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide: Similar structure but with a cycloheptyl group instead of a cyclopentyl group.

    N-Cyclopentyl-4-(5-chloropyrimidin-2-yl)oxypiperidine-1-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

N-cyclopentyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide is unique due to its specific combination of a cyclopentyl group, a fluoropyrimidine moiety, and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-cyclopentyl-4-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN4O2/c16-11-9-17-14(18-10-11)22-13-5-7-20(8-6-13)15(21)19-12-3-1-2-4-12/h9-10,12-13H,1-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJZDGIHFSFYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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